5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline
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Overview
Description
5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an iodine atom at the 5th position of the indoline ring, a trimethoxybenzoyl hydrazide group at the 3rd position, and a keto group at the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline typically involves multiple steps. One common synthetic route starts with the iodination of an indoline derivative to introduce the iodine atom at the 5th position. This is followed by the acylation of the indoline with 3,4,5-trimethoxybenzoyl chloride to form the corresponding benzoyl derivative. The final step involves the reaction of the benzoyl derivative with hydrazine to form the hydrazidyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-oxoindoline: Lacks the trimethoxybenzoyl hydrazide group.
3-((3,4,5-Trimethoxybenzoyl)hydrazidyl)-2-oxoindoline: Lacks the iodine atom.
5-Iodo-3-(benzoyl)hydrazidyl-2-oxoindoline: Lacks the trimethoxy groups on the benzoyl ring.
Uniqueness
The presence of both the iodine atom and the trimethoxybenzoyl hydrazide group in 5-Iodo-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O5/c1-25-13-6-9(7-14(26-2)16(13)27-3)17(23)22-21-15-11-8-10(19)4-5-12(11)20-18(15)24/h4-8,20,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRQLAJEYKIECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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